![molecular formula C10H13NO3S B13203229 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203229.png)
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde can be achieved through a multi-step process:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through a cyclization reaction.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Thiophene Ring Formation: The thiophene ring can be constructed through a series of reactions involving sulfur-containing reagents.
Aldehyde Group Introduction: The aldehyde group can be introduced via formylation reactions using reagents such as formic acid or paraformaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Biomolecular Interactions: Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Diagnostic Tools: Potential use in the development of diagnostic assays.
Industry
Materials Science: Used in the synthesis of novel materials with unique properties.
Chemical Sensors: Potential use in the development of chemical sensors for detecting specific analytes.
Wirkmechanismus
The mechanism of action of 5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Inhibition of Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulation of Receptor Activity: Interacting with receptors on cell surfaces and altering their signaling pathways.
Interaction with Biomolecules: Binding to proteins or nucleic acids and affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
Thiophene Ring: The presence of a thiophene ring imparts unique electronic properties to the compound, making it distinct from its analogs with furan or benzene rings.
Hydroxyl and Aldehyde Groups: The combination of hydroxyl and aldehyde groups in the same molecule provides unique reactivity and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C10H13NO3S |
|---|---|
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
5-[3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-5-7-3-11(4-9(7)14)10-2-1-8(6-13)15-10/h1-2,6-7,9,12,14H,3-5H2 |
InChI-Schlüssel |
WUCSVTQWKYBRAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1C2=CC=C(S2)C=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


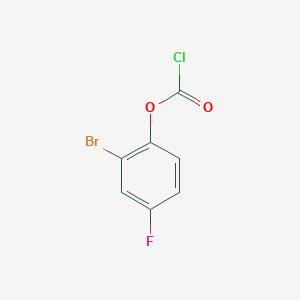
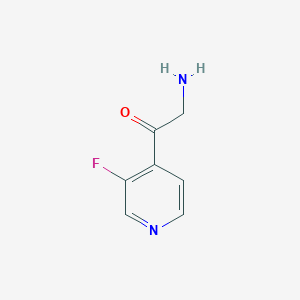
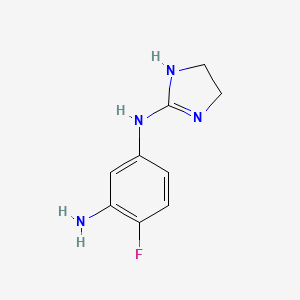

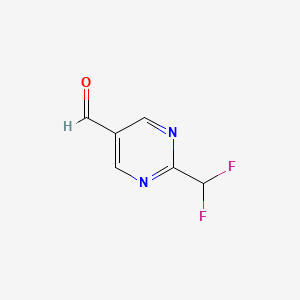
![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)
![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)
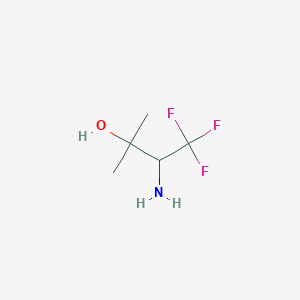
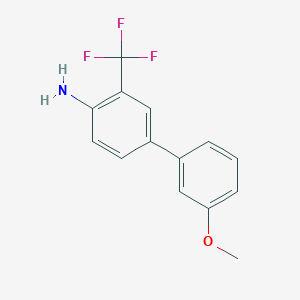
![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)

amine](/img/structure/B13203223.png)
amine](/img/structure/B13203234.png)
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
